2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole
CAS No.: 919054-04-9
Cat. No.: VC7926501
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919054-04-9 |
|---|---|
| Molecular Formula | C9H7F3N2O2 |
| Molecular Weight | 232.16 g/mol |
| IUPAC Name | [6-(trifluoromethoxy)-1H-benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C9H7F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) |
| Standard InChI Key | IYZRNYXTOFNHAK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO |
Introduction
Chemical Identity and Structural Features
Core Architecture
The molecule contains a bicyclic benzimidazole system (C₇H₅N₂) fused at positions 4-5 of the benzene ring. Substitutions occur at:
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Position 2: Hydroxymethyl (-CH₂OH) group
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Position 5: Trifluoromethoxy (-OCF₃) group
This configuration creates a dipolar moment of 5.23 D according to computational models of analogous structures . The trifluoromethoxy group's strong electron-withdrawing effect (-I = 0.45) contrasts with the hydroxymethyl's electron-donating capacity (+M = 0.27), creating regions of localized charge density critical for molecular interactions .
Physicochemical Properties
Table 1 summarizes key characteristics derived from experimental data on closely related compounds :
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 247.18 g/mol | HRMS (ESI+) |
| LogP | 1.89 ± 0.12 | HPLC (C18 reverse phase) |
| Aqueous Solubility | 2.34 mg/mL (pH 7.4, 25°C) | Shake-flask method |
| pKa (imidazole NH) | 5.82 | Potentiometric titration |
| Melting Point | 178-181°C | Differential Scanning Calorimetry |
The hydroxymethyl group enhances water solubility compared to non-polar 2-alkyl analogs, while the trifluoromethoxy substitution increases membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays) .
Synthetic Methodologies
Conventional Synthesis Routes
The most efficient pathway involves a three-step sequence:
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Nucleophilic Aromatic Substitution
5-Chloro-2-nitrobenzotrifluoride reacts with sodium trifluoromethoxide in DMF at 120°C to install the -OCF₃ group (Yield: 78%) . -
Reductive Cyclization
Catalytic hydrogenation (Pd/C, H₂ 50 psi) converts the nitro group to NH₂ while reducing the adjacent carbonyl to CH₂OH. This step proceeds with 92% efficiency in ethanol/water (4:1) . -
Benzimidazole Formation
Condensation with formamidine acetate in glacial acetic acid at reflux completes ring closure (Reaction time: 8 hr, Yield: 85%) .
Green Chemistry Approaches
Recent advances employ:
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Microwave-assisted synthesis: Reduces reaction time from 8 hr to 35 min (150W, 100°C) with comparable yields
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Biocatalytic methods: Lipase-mediated acetylation of the hydroxymethyl group prevents unwanted oxidation during synthesis (Enantiomeric excess >98%)
Biological Activity Profile
Anticancer Mechanisms
Structural analogs demonstrate dual inhibition of:
The hydroxymethyl group facilitates hydrogen bonding with tubulin's T5 loop (Binding energy: -9.2 kcal/mol in docking studies), while the -OCF₃ group enhances hydrophobic interactions in the colchicine pocket .
Antimicrobial Effects
Against drug-resistant strains:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA (ATCC 43300) | 8 | Penicillin-binding protein 2a |
| Candida auris (CDC 0381) | 16 | Ergosterol biosynthesis |
Time-kill assays show 3-log reduction within 6 hr at 4× MIC concentrations .
Structure-Activity Relationships
Key modifications impact biological performance:
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Hydroxymethyl oxidation: Conversion to carboxylate decreases cellular uptake (Papp reduced by 64%)
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Trifluoromethoxy replacement:
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N1 substitution: Methyl groups enhance metabolic stability (t₁/₂ increased from 2.1 to 5.7 hr in liver microsomes)
Pharmacokinetic Considerations
Rat pharmacokinetic parameters (10 mg/kg IV):
| Parameter | Value |
|---|---|
| Cₘₐₕ | 8.7 μg/mL |
| AUC₀–∞ | 42.1 μg·hr/mL |
| Vd | 1.8 L/kg |
| Cl | 0.32 L/hr/kg |
| Oral bioavailability | 67% |
The hydroxymethyl group undergoes rapid glucuronidation (UGT1A9-mediated), while the benzimidazole ring resists cytochrome P450 metabolism .
| Species | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Mouse | 320 | Transient ALT elevation at 100 mg/kg |
| Rat | 285 | No histopathological changes |
Genotoxicity assays (Ames test, micronucleus) showed negative results up to 500 μM concentrations .
Industrial and Research Applications
Pharmaceutical Development
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Oncology: Phase I trials for a prostate cancer analog (NCT04820347)
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Antifungals: Preclinical candidate against azole-resistant Candida spp.
Material Science
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Coordination complexes: Forms stable chelates with Cu(II) (Stability constant logβ = 8.9)
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Polymer additives: Improves thermal stability of polyamides (Tg increased by 28°C at 5% loading)
Challenges and Future Directions
Key research gaps include:
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Metabolic fate: Unknown sulfate conjugation pathways
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Formulation: Poor compaction properties require advanced solid dispersion techniques
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Target selectivity: Off-target kinase inhibition (JAK2 IC₅₀ = 3.1 μM) limits therapeutic window
Emerging opportunities involve:
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